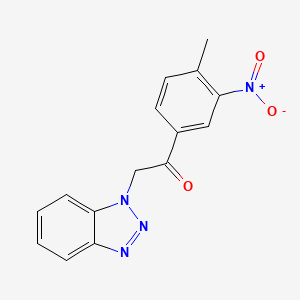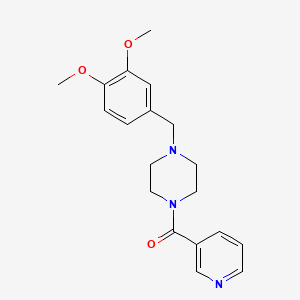
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as ABT-089, is a compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. This compound belongs to the class of piperazine derivatives and has been studied extensively for its ability to improve memory, attention, and learning in animal models.
作用機序
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By acting as a partial agonist, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can enhance the activity of this receptor, leading to improved cognitive function.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have a number of biochemical and physiological effects. Animal studies have shown that this compound can increase the release of dopamine, norepinephrine, and acetylcholine in the brain. In addition, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been found to have a relatively low toxicity profile. However, one of the limitations of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is that it has a relatively short half-life, which can make it difficult to study in vivo.
将来の方向性
There are a number of future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. In addition, there is interest in exploring the use of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other cognitive enhancers to improve its efficacy. Finally, there is a need for further research on the long-term effects of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine on cognitive function and overall health.
Conclusion
In conclusion, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is a compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. This compound has been extensively studied for its ability to improve memory, attention, and learning in animal models. While the exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, it is believed to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor. There are a number of future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, including its potential use in the treatment of cognitive disorders and the exploration of its use in combination with other cognitive enhancers.
合成法
The synthesis of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with piperazine to form 1-(3,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with 3-pyridinecarboxylic acid chloride to give the final product, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine.
科学的研究の応用
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that this compound can improve memory, attention, and learning. In addition, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have antidepressant and anxiolytic effects in animal models.
特性
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-6-5-15(12-18(17)25-2)14-21-8-10-22(11-9-21)19(23)16-4-3-7-20-13-16/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPNKBGMZJBOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

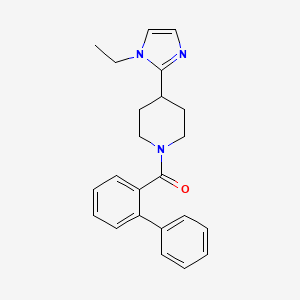
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{5-[(methylthio)methyl]-2-furoyl}piperidine](/img/structure/B5661346.png)
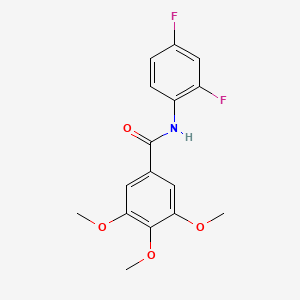
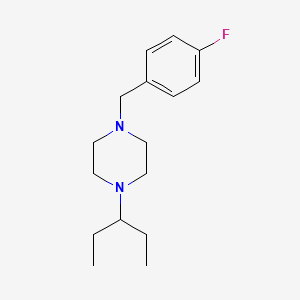
![(3R*,4S*)-4-cyclopropyl-1-[(2-methoxyphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5661378.png)
![1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661383.png)
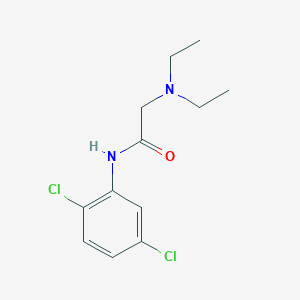
![1'-(1H-indazol-3-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5661397.png)

![4-fluoro-N-({1-[3-(2-thienyl)propanoyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5661412.png)
![1-[3-(4-isopropylphenyl)acryloyl]pyrrolidine](/img/structure/B5661424.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5661432.png)
![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)
